![molecular formula C17H14N6O2S B460892 8-AMINO-2-(ETHYLAMINO)-5-OXO-6-(3-PYRIDYL)-4,6-DIHYDRO-5H-PYRANO[2,3-D][1,3]THIAZOLO[4,5-B]PYRIDIN-7-YL CYANIDE CAS No. 674806-66-7](/img/structure/B460892.png)
8-AMINO-2-(ETHYLAMINO)-5-OXO-6-(3-PYRIDYL)-4,6-DIHYDRO-5H-PYRANO[2,3-D][1,3]THIAZOLO[4,5-B]PYRIDIN-7-YL CYANIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-AMINO-2-(ETHYLAMINO)-5-OXO-6-(3-PYRIDYL)-4,6-DIHYDRO-5H-PYRANO[2,3-D][1,3]THIAZOLO[4,5-B]PYRIDIN-7-YL CYANIDE is a complex heterocyclic compound that features a unique fusion of thiazole, pyridine, and pyrano structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-AMINO-2-(ETHYLAMINO)-5-OXO-6-(3-PYRIDYL)-4,6-DIHYDRO-5H-PYRANO[2,3-D][1,3]THIAZOLO[4,5-B]PYRIDIN-7-YL CYANIDE typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of thiazolidinone with aldehydes, followed by a Michael addition reaction to form the desired pyrano[2,3-d]thiazole scaffold . The reaction conditions often include the use of ethanol as a solvent and triethylamine as a base .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may be optimized for higher yields and purity. This could involve the use of automated reactors and continuous flow systems to ensure precise control over reaction parameters. Additionally, the use of environmentally friendly solvents and catalysts is often preferred to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
8-AMINO-2-(ETHYLAMINO)-5-OXO-6-(3-PYRIDYL)-4,6-DIHYDRO-5H-PYRANO[2,3-D][1,3]THIAZOLO[4,5-B]PYRIDIN-7-YL CYANIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyridine or thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxo derivatives, while nucleophilic substitution can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
8-AMINO-2-(ETHYLAMINO)-5-OXO-6-(3-PYRIDYL)-4,6-DIHYDRO-5H-PYRANO[2,3-D][1,3]THIAZOLO[4,5-B]PYRIDIN-7-YL CYANIDE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in biochemical studies.
Mechanism of Action
The mechanism by which 8-AMINO-2-(ETHYLAMINO)-5-OXO-6-(3-PYRIDYL)-4,6-DIHYDRO-5H-PYRANO[2,3-D][1,3]THIAZOLO[4,5-B]PYRIDIN-7-YL CYANIDE exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, disrupting key biological pathways. The compound’s structure allows it to bind to these targets with high affinity, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrano[2,3-d]thiazoles: These derivatives also feature the pyrano-thiazole scaffold and have been studied for their medicinal properties.
Uniqueness
What sets 8-AMINO-2-(ETHYLAMINO)-5-OXO-6-(3-PYRIDYL)-4,6-DIHYDRO-5H-PYRANO[2,3-D][1,3]THIAZOLO[4,5-B]PYRIDIN-7-YL CYANIDE apart is its unique combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
CAS No. |
674806-66-7 |
|---|---|
Molecular Formula |
C17H14N6O2S |
Molecular Weight |
366.4g/mol |
IUPAC Name |
12-amino-4-(ethylamino)-8-oxo-10-pyridin-3-yl-13-oxa-3-thia-5,7-diazatricyclo[7.4.0.02,6]trideca-1(9),2(6),4,11-tetraene-11-carbonitrile |
InChI |
InChI=1S/C17H14N6O2S/c1-2-21-17-23-15-13(26-17)12-11(16(24)22-15)10(8-4-3-5-20-7-8)9(6-18)14(19)25-12/h3-5,7,10H,2,19H2,1H3,(H2,21,22,23,24) |
InChI Key |
IVPJRMPYUVDAPH-UHFFFAOYSA-N |
SMILES |
CCNC1=NC2=C(S1)C3=C(C(C(=C(O3)N)C#N)C4=CN=CC=C4)C(=O)N2 |
Canonical SMILES |
CCNC1=NC2=C(S1)C3=C(C(C(=C(O3)N)C#N)C4=CN=CC=C4)C(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


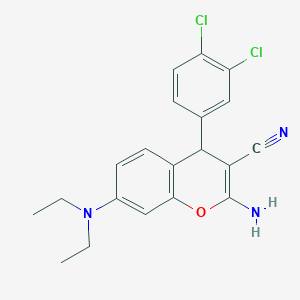
![2-amino-7-methyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile-4-spiro-7'- (1',4'-dioxaspiro[4.5]decane)](/img/structure/B460814.png)
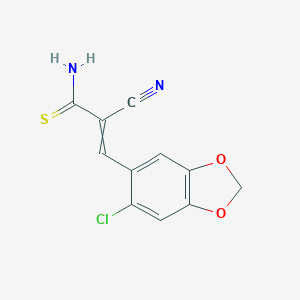
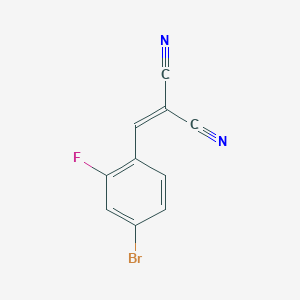
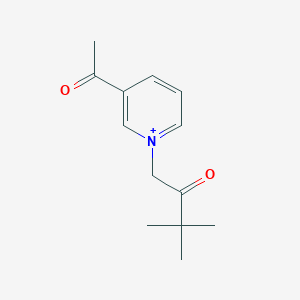
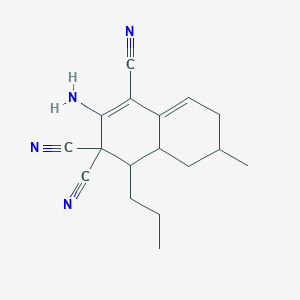
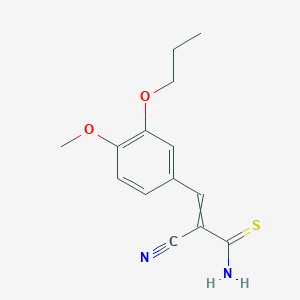
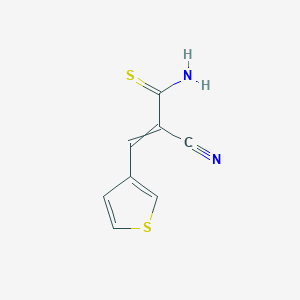
![2-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]isoquinolinium](/img/structure/B460822.png)
![1-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]quinolinium](/img/structure/B460823.png)
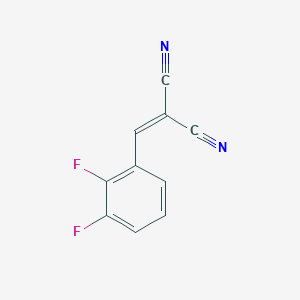
![2-[3-cyano-6-cyclopropyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N,N-diethylacetamide](/img/structure/B460828.png)
![methyl 2-amino-4-(3,4-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carboxylate](/img/structure/B460830.png)
![methyl 2-amino-4-(2,4-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carboxylate](/img/structure/B460831.png)
